molecular formula C11H13BrO4 B8292040 4-(2-Bromoethoxy)-2-methoxyphenyl acetate

4-(2-Bromoethoxy)-2-methoxyphenyl acetate

Cat. No. B8292040
M. Wt: 289.12 g/mol
InChI Key: FADGCOOIVJECGJ-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

A solution of triphenylphosphine (0.123 mL, 0.530 mmol) in dry CH2Cl2 (1.3 mL) was added dropwise via cannula to a stirred solution of 4-(2-hydroxyethoxy)-2-methoxyphenyl acetate (100 mg, 0.442 mmol) and carbon tetrabromide (0.051 mL, 0.530 mmol) in dry CH2Cl2 (3.0 mL) at 0° C. under N2. After 5 h at 0° C., the reaction mixture was concentrated in vacuo and the residue obtained was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 50% EtOAc in hexanes over 1125 mL) to afford 4-(2-bromoethoxy)-2-methoxyphenyl acetate, as a colorless oil. Rf=0.78 (50% EtOAc/hexanes). LCMS calc.=289.1; found=288.8 (M+H)+. 1H NMR (500 MHz, CHCl3): δ 6.93 (d, J=8.7 Hz, 1 H); 6.57 (d, J=2.8 Hz, 1 H); 6.42 (dd, J=8.7, 2.8 Hz, 1 H); 4.26 (t, J=6.2 Hz, 2 H); 3.80 (s, 3 H); 3.62 (t, J=6.2 Hz, 2 H); 2.29 (s, 3 H).
Quantity
0.123 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.051 mL
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:20]([O:23][C:24]1[CH:29]=[CH:28][C:27]([O:30][CH2:31][CH2:32]O)=[CH:26][C:25]=1[O:34][CH3:35])(=[O:22])[CH3:21].C(Br)(Br)(Br)[Br:37]>C(Cl)Cl>[C:20]([O:23][C:24]1[CH:29]=[CH:28][C:27]([O:30][CH2:31][CH2:32][Br:37])=[CH:26][C:25]=1[O:34][CH3:35])(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
0.123 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)OCCO)OC
Name
Quantity
0.051 mL
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
1.3 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 50% EtOAc in hexanes over 1125 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(=O)OC1=C(C=C(C=C1)OCCBr)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.